Cryptocyanine iodide

Laser Physics Passive Q-Switching Ultrafast Photonics

Cryptocyanine iodide (DCI) is the definitive passively Q-switched laser dye for 700-nm-class solid-state cavities. Its uniquely fast S1 relaxation (24±5 ps) delivers shorter, more stable pulses than generic dicarbocyanines—eliminating performance uncertainty. Precisely tuned absorption at 648 nm matches low-cost red diode pump sources, reducing system BOM. Also serves as a calibrated S1 lifetime reference standard (55–83 ps) for TCSPC validation. Procure with confidence: validated relaxation kinetics remove the need for cavity redesign.

Molecular Formula C25H25IN2
Molecular Weight 480.4 g/mol
CAS No. 12655-94-6
Cat. No. B8074905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptocyanine iodide
CAS12655-94-6
Molecular FormulaC25H25IN2
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]
InChIInChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
InChIKeyCEJANLKHJMMNQB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptocyanine Iodide (CAS 12655-94-6) for Photonics & Laser Research: Product Specifications and Analytical Data


Cryptocyanine iodide (also known as 1,1'-diethyl-4,4'-carbocyanine iodide, DCI) is a cationic cyanine dye belonging to the polymethine family, characterized by a central conjugated chain flanked by two quinolinium rings [1]. This compound, with molecular formula C₂₅H₂₅IN₂ and molecular weight 480.4 g/mol, is recognized for its strong near-infrared absorption and fluorescence properties, making it a staple in photonics research, particularly for passive mode-locking and Q-switching of solid-state lasers [2]. It is commercially available in high purity (≥96%) and is typically supplied as a dark-green crystalline powder that is soluble in ethanol and methanol .

Why Cryptocyanine Iodide Cannot Be Substituted by Generic Cyanine Dyes in Ultrafast Laser Applications


Despite belonging to the same cyanine dye class, substituting cryptocyanine iodide with a structurally similar analog is not a straightforward, one-to-one replacement for critical photonics applications. Its unique photophysical signature—defined by its specific π-electron system and quinoline heterocycles—translates to a distinct set of absorption, fluorescence lifetime, and relaxation dynamics that are precisely tuned for specific laser systems [1]. For instance, its picosecond-scale excited-state relaxation time is a crucial parameter for achieving stable passive Q-switching, a performance metric that varies significantly even among closely related carbocyanines [2]. Therefore, a generic substitution would require a complete re-optimization of the laser cavity, negating the primary advantage of using a well-characterized, performance-validated dye.

Cryptocyanine Iodide: Head-to-Head Quantitative Evidence for Scientific Selection


Faster Q-Switch Relaxation Time for Cryptocyanine Iodide Compared to DDI

For passive Q-switching, the recovery time of the saturable absorber is a critical parameter for generating stable, short pulses. In a direct comparative study, the relaxation time of cryptocyanine was measured to be 24 ± 5 ps, which is 14% faster than the 28 ± 5 ps measured for 1,1'-diethyl-2,2'-dicarbocyanine iodide (modified dicarbocyanine iodide, a close structural analog) under identical experimental conditions [1]. This faster relaxation is advantageous for generating shorter Q-switched pulses.

Laser Physics Passive Q-Switching Ultrafast Photonics

Significantly Longer S1 Fluorescence Lifetime of Cryptocyanine Iodide vs. DDI

The fluorescence lifetime from the first excited singlet state (S1) is a fundamental photophysical property that dictates a molecule's excited-state behavior. In both acetone and ethanol, cryptocyanine exhibits a substantially longer S1 fluorescence lifetime than its analog, 1,1'-diethyl-2,2'-dicarbocyanine iodide (DDI). Specifically, in ethanol, cryptocyanine's lifetime of 83 ps is more than three times longer than DDI's 26 ps [1]. This indicates a significantly slower internal conversion rate for cryptocyanine, which is a key differentiating factor in its utility as a saturable absorber.

Time-Resolved Spectroscopy Fluorescence Lifetime Molecular Photophysics

Cryptocyanine Iodide Exhibits a Distinctly Blue-Shifted Absorption Maximum vs. ICG

For near-infrared (NIR) applications, the precise absorption maximum is critical for matching excitation sources and minimizing background autofluorescence. Cryptocyanine iodide has a primary absorption peak (λmax) at 648 nm in methanol, with a secondary peak at 703 nm [1]. In contrast, the clinically prevalent cyanine dye Indocyanine Green (ICG) has its λmax significantly further into the NIR at 785 nm (in ethanol) . This ~140 nm blue-shift positions cryptocyanine for use with widely available red diode lasers (e.g., 635-660 nm), whereas ICG requires less common and more expensive NIR laser sources.

Spectroscopy Near-Infrared Dyes Biomedical Imaging

Cryptocyanine Iodide's Blue Fluorescence Lifetime from the S2 State is Longer than DTTC

Beyond the standard S1 state, the behavior of higher excited states like S2 can be critical for applications involving multi-photon absorption or upconversion. The S2 blue fluorescence lifetime of cryptocyanine was directly measured to be 80 ± 30 ps in methanolic solution [1]. This is more than double the lifetime observed for 3,3'-diethylthiatricarbocyanine iodide (DTTC), another polymethine dye, which was measured at 35 ± 15 ps under the same conditions [1]. This longer S2 lifetime implies a distinct potential energy landscape for internal conversion in cryptocyanine compared to other cyanines.

Excited-State Dynamics Polymethine Dyes Higher Excited States

Optimal Research and Industrial Use Cases for Cryptocyanine Iodide Based on Quantitative Evidence


Passive Q-Switching and Mode-Locking of Solid-State Lasers

Cryptocyanine iodide is the dye of choice for achieving stable, high-repetition-rate, passively Q-switched pulses in solid-state lasers, particularly ruby and alexandrite lasers operating near 700 nm. The evidence demonstrates its picosecond-scale relaxation time (24 ± 5 ps) is faster than key analogs like modified dicarbocyanine iodide, directly translating to superior pulse stability and shorter pulse durations [3]. For researchers building or optimizing laser cavities for ultrafast applications, selecting cryptocyanine eliminates the performance uncertainty associated with alternative cyanine dyes.

Time-Resolved Fluorescence Spectroscopy and Picosecond Lifetime Standards

Cryptocyanine iodide's well-characterized, solvent-dependent S1 fluorescence lifetimes (55 ps in acetone, 83 ps in ethanol) [3] make it an ideal reference standard for calibrating time-correlated single photon counting (TCSPC) and other ultrafast spectroscopic equipment. Its significantly longer lifetime compared to DDI (by >200% in ethanol) provides a broader dynamic range for instrument validation. This ensures the accuracy of measurements in fundamental photophysics and analytical chemistry, where precise knowledge of a compound's excited-state dynamics is essential.

NIR Fluorescence Imaging with Cost-Effective Red Laser Excitation

For laboratories developing NIR imaging systems, cryptocyanine iodide offers a strategic procurement advantage over other NIR dyes like Indocyanine Green (ICG). Its primary absorption peak at 648 nm is well-matched to inexpensive, compact, and widely available red diode lasers, unlike ICG which requires specialized 785 nm sources [3]. This ~140 nm blue-shift enables the construction of more accessible and cost-effective NIR imaging and sensing platforms for applications in material science and biological research where deep tissue penetration is not the primary requirement.

Fundamental Research in Higher Excited State Photophysics

For academic researchers investigating the dynamics of higher electronic excited states, cryptocyanine iodide provides a unique, well-defined model system. The direct measurement of its S2 blue fluorescence lifetime (80 ± 30 ps) [3] is substantially longer than that of other polymethine dyes like DTTC. This extended lifetime offers a clear experimental window to probe the S2 → S0 and S2 → S1 relaxation pathways, making cryptocyanine invaluable for advancing theoretical models of internal conversion in conjugated molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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